molecular formula C12H15NO B14014782 2-(4-Methoxyphenyl)pentanenitrile

2-(4-Methoxyphenyl)pentanenitrile

Cat. No.: B14014782
M. Wt: 189.25 g/mol
InChI Key: QYEXJHNAPHRQOD-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pentanenitrile is an organic compound with the molecular formula C12H15NO It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with pentanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) may be employed to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(4-Hydroxyphenyl)pentanenitrile.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2-(4-Hydroxyphenyl)pentanenitrile.

    Reduction: 2-(4-Methoxyphenyl)pentanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)pentanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pentanenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)pentanenitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(4-Methoxyphenyl)butanenitrile: Similar structure but with a shorter carbon chain.

    2-(4-Methoxyphenyl)pentanamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

2-(4-Methoxyphenyl)pentanenitrile is unique due to the presence of both a methoxy group and a nitrile group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)pentanenitrile

InChI

InChI=1S/C12H15NO/c1-3-4-11(9-13)10-5-7-12(14-2)8-6-10/h5-8,11H,3-4H2,1-2H3

InChI Key

QYEXJHNAPHRQOD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)C1=CC=C(C=C1)OC

Origin of Product

United States

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